![molecular formula C16H19NO4S B2618105 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide CAS No. 2034565-96-1](/img/structure/B2618105.png)
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide
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Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide, also known as TH-302, is a prodrug that is activated under hypoxic conditions. It was developed as a potential cancer treatment that targets the hypoxic regions of tumors, which are known to be resistant to traditional chemotherapy and radiation therapy.
Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Research on similar compounds has focused on understanding their molecular structures and intermolecular interactions. For example, a study by Karabulut et al. (2014) explored the molecular structure of a related benzamide compound, highlighting the influence of dimerization and crystal packing on molecular geometry through calculations and X-ray crystallographic data (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Synthesis and Antimicrobial Activity
Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, assessing their in vitro antimicrobial and antioxidant activities. This research demonstrates the process of synthesizing and evaluating the biological activities of compounds structurally related to N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Antioxidant Potential
Another study by Perin et al. (2018) prepared a range of N-arylbenzamides to evaluate their antioxidant capacity, demonstrating the potential of benzamide scaffolds in designing potent antioxidants. The results suggest that compounds with hydroxy groups and protonated systems show enhanced antioxidative properties, which could be relevant for the exploration of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide's potential applications (Perin, Roškarić, Sović, Boček, Starčević, Hranjec, & Vianello, 2018).
properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-20-14-5-3-2-4-13(14)16(19)17-10-15(21-8-7-18)12-6-9-22-11-12/h2-6,9,11,15,18H,7-8,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPWSENKDZFHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide |
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